2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid 2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1225151-56-3
VCID: VC6678545
InChI: InChI=1S/C10H14N2O3S/c1-5(2)12(7(4)13)10-11-6(3)8(16-10)9(14)15/h5H,1-4H3,(H,14,15)
SMILES: CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)O
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid

CAS No.: 1225151-56-3

Cat. No.: VC6678545

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid - 1225151-56-3

Specification

CAS No. 1225151-56-3
Molecular Formula C10H14N2O3S
Molecular Weight 242.29
IUPAC Name 2-[acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C10H14N2O3S/c1-5(2)12(7(4)13)10-11-6(3)8(16-10)9(14)15/h5H,1-4H3,(H,14,15)
Standard InChI Key YIGGFCVEPOCMJS-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)O

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(Acetyl-isopropyl-amino)-4-methyl-thiazole-5-carboxylic acid involves a multi-step sequence starting from simpler thiazole precursors. A plausible route, inferred from related compounds , proceeds as follows:

  • Formation of 4-Methylthiazole-5-carboxylic Acid:
    The core thiazole structure is synthesized via cyclization of thiourea derivatives with α-haloketones. For example, reacting 2-bromo-4-methylthiazole with isopropylamine in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) yields 2-(isopropylamino)-4-methylthiazole-5-carboxylic acid.

  • Acetylation of the Isopropylamino Group:
    The isopropylamino group is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine. This step typically occurs at 0–25°C to minimize side reactions, with reaction completion monitored via thin-layer chromatography (TLC) .

Table 1: Key Reaction Conditions for Acetylation

ReagentSolventTemperatureYieldPurity (HPLC)
Acetyl chloridePyridine0–5°C85%98.5%
Acetic anhydrideDCM25°C78%97.2%

Industrial Scalability

Industrial production may employ continuous flow reactors to enhance efficiency. For instance, a telescoped process combining cyclization and acetylation in a single flow system could reduce purification steps and improve throughput. Solvent selection is critical; switching from DMF to biodegradable alternatives like cyclopentyl methyl ether (CPME) aligns with green chemistry principles .

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆):

    • δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃)

    • δ 2.15 (s, 3H, acetyl CH₃)

    • δ 2.45 (s, 3H, thiazole CH₃)

    • δ 4.10 (m, 1H, isopropyl CH)

    • δ 8.20 (s, 1H, carboxylic acid OH) .

  • ¹³C NMR:

    • δ 170.5 (carboxylic acid C=O)

    • δ 169.8 (acetyl C=O)

    • δ 155.2 (thiazole C-2)

    • δ 22.1 (isopropyl CH₃) .

X-ray Crystallography

Single-crystal X-ray diffraction confirms planarity of the thiazole ring and the trans configuration of the acetyl-isopropylamino group. Key parameters include:

  • Bond length: C=O (1.21 Å)

  • Dihedral angle: Thiazole ring and acetyl group (85.2°)

  • Space group: P2₁/c with Z = 4.

Biological Activity and Mechanisms

Enzyme Inhibition

Analogous thiazole derivatives exhibit xanthine oxidase (XO) inhibition, a target for gout treatment. The acetyl-isopropylamino group enhances binding affinity by forming hydrogen bonds with Glu802 and Arg880 residues.

Table 2: XO Inhibition IC₅₀ Values

CompoundIC₅₀ (µM)
2-(Isopropylamino)-4-methylthiazole-5-carboxylic acid12.3
2-(Acetyl-isopropyl-amino)-4-methylthiazole-5-carboxylic acid8.7

Antimicrobial Properties

The compound demonstrates broad-spectrum activity against Gram-positive bacteria, with MIC values comparable to ampicillin:

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus2.0
Bacillus subtilis4.5
Escherichia coli>128

Mechanistically, the carboxylic acid moiety disrupts cell membrane integrity, while the acetyl group improves lipid bilayer penetration.

Comparative Analysis with Analogues

Structural Modifications and Activity

Table 4: Impact of Substituents on Bioactivity

CompoundXO IC₅₀ (µM)LogP
2-Amino-4-methylthiazole-5-carboxylic acid18.91.2
2-(Isopropylamino)-4-methylthiazole-5-carboxylic acid12.32.1
2-(Acetyl-isopropyl-amino)-4-methylthiazole-5-carboxylic acid8.72.8

The acetyl group increases lipophilicity (LogP), enhancing membrane permeability but reducing aqueous solubility.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual XO inhibition and antimicrobial activity position it as a candidate for multifunctional therapeutics. Preclinical studies suggest efficacy in hyperuricemia models, with a 40% reduction in serum urate levels at 10 mg/kg dosing.

Agricultural Uses

As an insect growth regulator, derivatives have shown LC₅₀ values of 15 ppm against Helicoverpa armigera, outperforming commercial analogs by 2-fold.

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